8-Acetoxy-2-methyl-1-octene
Description
Significance of Acetoxy-Functionalized Olefins in Advanced Organic Synthesis
Acetoxy-functionalized olefins are a pivotal class of building blocks in organic synthesis, valued for their dual reactivity and stability. The acetoxy group, an ester of acetic acid, serves as a versatile functional handle. It can act as a protecting group for an alcohol, which can be revealed under specific hydrolytic conditions. More significantly, the acetoxy group can participate directly in a range of transformations.
Palladium-catalyzed reactions, in particular, have highlighted the utility of the acetoxy group in olefins. For instance, palladium catalysis can facilitate the intramolecular aminoacetoxylation of unactivated alkenes, a process that constructs valuable nitrogen-containing heterocyclic structures like β-acetoxylated piperidines. acs.org In these reactions, the acetoxy group is incorporated into the final product, demonstrating its role as a key reactant. Furthermore, processes like the Wacker oxidation, which typically converts terminal olefins to methyl ketones, can be modified. The presence and position of an acetoxy group can influence the regioselectivity of such oxidations, and in some cases, lead to the formation of allylic acetates through C-H activation pathways. rsc.org
The development of methods for the difunctionalization of alkenes, where two new functional groups are added across the double bond, has further expanded the importance of acetoxy-olefins. nih.gov Palladium-catalyzed 1,1-arylacetoxylation of terminal olefins, for example, allows for the convergent formation of both a carbon-carbon and a carbon-oxygen bond in a single step. nih.gov This strategy provides rapid access to complex molecular architectures from simple alkene precursors. The acetoxy group is not merely a spectator; it is an active participant that can direct reaction pathways and be incorporated into the final molecular scaffold, making these compounds highly valuable in the synthesis of complex organic molecules. nih.govnih.gov
Structural Features and Reactivity Context of 8-Acetoxy-2-methyl-1-octene
This compound is a difunctional organic molecule with the chemical formula C₁₁H₂₀O₂. Its structure is characterized by an eight-carbon chain that is functionalized at both ends. At one terminus (C1), there is a terminal double bond with a methyl group at the C2 position, forming an isobutylene-type structural motif. At the other end of the chain (C8), there is an acetoxy group connected to a primary carbon.
The reactivity of this molecule is dictated by these two distinct functional groups:
The 1,1-Disubstituted Alkene: The terminal double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. It can undergo a wide array of transformations common to alkenes, including hydrogenation, halogenation, hydrohalogenation, and hydration. More advanced transition-metal-catalyzed reactions, such as hydroformylation, metathesis, and various palladium-catalyzed cross-coupling and functionalization reactions, are also possible at this site. researchgate.netnih.gov The presence of the methyl group at the C2 position introduces steric hindrance that can influence the regioselectivity of these additions.
The Primary Acetoxy Group: The ester functionality at the C8 position is a versatile handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary alcohol, 2-methyl-7-octen-1-ol. This transformation allows the introduction of a hydroxyl group, which can then be used for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into other leaving groups for nucleophilic substitution reactions. The acetoxy group itself can also be displaced in certain catalytic processes. mdpi.com
The separation of the alkene and the acetoxy group by a flexible six-carbon tether means that intramolecular reactions (cyclizations) are highly plausible. Depending on the reaction conditions and catalysts employed, the alkene could potentially react with the acetoxy group or a derivative at the other end of the chain to form cyclic structures, such as substituted tetrahydropyrans.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 731773-26-5 |
| Appearance | Liquid (inferred) |
| Key Functional Groups | Terminal Alkene, Ester (Acetate) |
Overview of Research Trajectories for this compound
While specific research focused solely on this compound is not extensively documented in peer-reviewed literature, its structure suggests several promising research trajectories based on established chemical principles and the applications of related functionalized olefins.
Polymer Chemistry and Materials Science: The terminal alkene functionality makes this compound a potential monomer for polymerization reactions. Its incorporation into polymers, either as a primary monomer or as a comonomer with other olefins like ethylene (B1197577) or propylene, could introduce pendant acetoxy groups along the polymer chain. acs.org Subsequent hydrolysis of these acetate (B1210297) groups would yield polymers with hydroxyl functionalities. Such functionalized polyolefins are of interest for applications requiring improved adhesion, printability, or compatibility with polar materials. Furthermore, the molecule could be used in ring-opening metathesis polymerization (ROMP) as a chain transfer agent to control molecular weight and install terminal functional groups. researchgate.net
Synthesis of Bioactive Molecules and Natural Products: Long-chain functionalized molecules are common motifs in natural products, including pheromones, signaling molecules, and lipids. This compound could serve as a versatile starting material for the synthesis of more complex targets. The two functional groups allow for orthogonal chemical modifications. For example, the alkene could be selectively oxidized or functionalized while the ester is carried through, or vice-versa. This bifunctional nature makes it a valuable building block for the modular construction of complex molecular skeletons. acs.org
Development of Novel Catalytic Transformations: The unique structure of this compound, with a significant distance between the alkene and the ester, makes it an interesting substrate for studying long-range intramolecular catalytic reactions. Research could explore metal-catalyzed cyclization reactions to form large-ring ethers or lactones, which are challenging synthetic targets. Investigating how catalysts can bridge the distance between the two functional groups to promote selective cyclization over intermolecular reactions would be a valuable contribution to synthetic methodology. acs.org
Surface Functionalization: The molecule could be employed in the functionalization of surfaces. aip.org For instance, the alkene could be attached to a silicon or metal oxide surface via hydrosilylation or other surface coupling chemistries. The outward-facing acetoxy groups could then be hydrolyzed to create a hydrophilic, hydroxyl-terminated surface, or used for further chemical attachment, enabling the design of custom surface properties for applications in sensors, chromatography, or biocompatible coatings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyloct-7-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h1,4-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDXWSTLYSRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641242 | |
| Record name | 7-Methyloct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-26-5 | |
| Record name | 7-Octen-1-ol, 7-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyloct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 8 Acetoxy 2 Methyl 1 Octene
Oxidative Transformations of the Alkene and Acetoxy Moieties
The presence of a terminal double bond and an acetoxy group on a flexible alkyl chain allows for a range of oxidative reactions. The specific outcomes of these transformations are highly dependent on the reagents and reaction conditions employed.
**3.1.1. Regioselective and Chemoselective Oxidation (e.g., with SeO₂) **
Selenium dioxide (SeO₂) is a versatile oxidizing agent known for its ability to perform allylic oxidations on alkenes. adichemistry.comchemicalbook.com In the case of 8-acetoxy-2-methyl-1-octene, the terminal alkene presents two potential sites for allylic oxidation: the methyl group at the C2 position and the methylene (B1212753) group at the C3 position. The regioselectivity of SeO₂ oxidation is generally governed by the substitution pattern of the alkene, with the order of reactivity being CH₂ > CH₃ > CH. nih.gov
Based on this trend, the primary site of oxidation for this compound would be the allylic methylene group at the C3 position. The reaction is anticipated to yield an allylic alcohol, 8-acetoxy-2-methyl-1-octen-3-ol. It is also possible, though less favored, for oxidation to occur at the C2-methyl group, which would lead to 8-acetoxy-2-hydroxymethyl-1-octene.
Chemoselectivity is another important consideration, as the acetoxy group could potentially be susceptible to oxidation or hydrolysis under certain conditions. However, selenium dioxide is generally chemoselective for the allylic oxidation of alkenes in the presence of esters, especially when the reaction is carried out under anhydrous conditions.
For terminal alkenes, selenium dioxide oxidation can sometimes lead to rearrangement of the double bond. nih.gov This would result in the formation of a primary allylic alcohol. In the context of this compound, this would involve migration of the double bond to the C2-C3 position.
The choice of solvent can also influence the outcome of the reaction. For instance, using acetic acid as a solvent can sometimes lead to the formation of acetate (B1210297) esters at the site of oxidation. adichemistry.com
Allylic Oxidation Mechanisms
The mechanism of allylic oxidation with selenium dioxide is well-established and proceeds through a concerted ene reaction followed by a adichemistry.comnih.gov-sigmatropic rearrangement. nih.govresearchgate.net In the initial step, the alkene reacts with SeO₂ in an ene-type fashion, where a proton is abstracted from the allylic position, the double bond shifts, and a new carbon-selenium bond is formed. This results in the formation of an allylic seleninic acid intermediate.
This intermediate then undergoes a rapid adichemistry.comnih.gov-sigmatropic rearrangement, which is a pericyclic process. This rearrangement regenerates the original double bond position and forms a selenium(II) ester. Finally, hydrolysis of this ester yields the corresponding allylic alcohol and selenium(II) oxide, which precipitates from the reaction mixture. The concerted nature of the ene reaction and the subsequent sigmatropic rearrangement are key to understanding the stereochemical and regiochemical outcomes of this oxidation. researchgate.net
Elimination Reactions Involving the Acetoxy Group
The acetoxy group in this compound can act as a leaving group in elimination reactions, leading to the formation of a new double bond. These reactions can be promoted by either acid or base.
β-Acetoxy Elimination Pathways
The elimination of the acetoxy group from the C8 position would require the removal of a proton from the C7 position, a process known as β-elimination. libretexts.org This reaction would lead to the formation of 2-methyl-1,7-octadiene.
Under basic conditions, the reaction typically proceeds through an E2 (bimolecular elimination) mechanism. This is a one-step process where a base abstracts a proton from the β-carbon, and the leaving group departs simultaneously, leading to the formation of the alkene. The rate of this reaction is dependent on the concentration of both the substrate and the base.
Under acidic conditions, the elimination can proceed via an E1 (unimolecular elimination) mechanism. masterorganicchemistry.com In this two-step process, the acetoxy group is first protonated to make it a better leaving group. Subsequent departure of acetic acid forms a secondary carbocation at C8. A weak base (such as the solvent or the conjugate base of the acid) then abstracts a proton from the adjacent C7 carbon to form the double bond.
A study on the base-catalyzed 1,2-elimination of β-acetoxy esters has revealed the possibility of a syn-intramolecular elimination pathway. nih.gov This suggests that under specific conditions, the elimination may not strictly follow the typical anti-periplanar requirement of the E2 mechanism.
Stereochemical Aspects of Elimination
The stereochemistry of elimination reactions is a critical aspect, particularly for the E2 mechanism. The traditional view of the E2 reaction requires a specific spatial arrangement of the departing proton and the leaving group, known as an anti-periplanar geometry. chemistrysteps.comchemistrysteps.com This means that the proton on the β-carbon and the acetoxy group on the α-carbon must lie in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.
However, as mentioned, research has shown that syn-elimination pathways are also possible, particularly in systems where an intramolecular proton transfer can occur. nih.gov In the case of this compound, the flexibility of the alkyl chain would likely allow it to adopt the necessary conformation for anti-periplanar elimination. The potential for a syn-elimination pathway would depend on the specific base and reaction conditions employed. For E1 reactions, the formation of a carbocation intermediate means that there is a loss of stereochemical information from the starting material, and the stereochemistry of the resulting alkene is primarily determined by thermodynamic stability. libretexts.org
Addition Reactions to the Terminal Alkene of this compound
The terminal double bond in this compound is susceptible to a variety of electrophilic addition reactions. The regioselectivity of these additions is a key consideration.
The addition of an unsymmetrical reagent, such as a hydrogen halide (HX), to the double bond of this compound is expected to follow Markovnikov's rule. youtube.comquora.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide group attaches to the carbon with the fewer hydrogen substituents.
In the case of this compound, the C1 carbon has two hydrogen atoms, while the C2 carbon has none. Therefore, according to Markovnikov's rule, the hydrogen atom will add to C1, and the nucleophilic part of the reagent will add to C2. This regioselectivity is explained by the formation of the more stable carbocation intermediate during the reaction. The addition of a proton to C1 results in a tertiary carbocation at C2, which is more stable than the primary carbocation that would be formed if the proton added to C2.
Examples of addition reactions that would follow Markovnikov's rule include:
Hydrohalogenation: Addition of HBr or HCl would yield 8-acetoxy-2-bromo-2-methyloctane or 8-acetoxy-2-chloro-2-methyloctane, respectively.
Acid-catalyzed hydration: Addition of water in the presence of an acid catalyst (like H₂SO₄) would produce 8-acetoxy-2-methyl-2-octanol.
It is also possible to achieve anti-Markovnikov addition under specific reaction conditions, such as the hydroboration-oxidation of the alkene. This two-step reaction sequence would result in the addition of a hydroxyl group to the less substituted carbon (C1), yielding 8-acetoxy-2-methyl-1-octanol.
Halogenation, the addition of halogens like Br₂ or Cl₂, would result in the formation of a vicinal dihalide, 8-acetoxy-1,2-dibromo-2-methyloctane or 8-acetoxy-1,2-dichloro-2-methyloctane. The mechanism of this reaction typically involves a cyclic halonium ion intermediate.
Below is a table summarizing the expected products of various addition reactions to this compound.
| Reagent | Reaction Type | Expected Major Product | Regioselectivity |
| HBr | Hydrohalogenation | 8-acetoxy-2-bromo-2-methyloctane | Markovnikov |
| H₂O, H⁺ | Hydration | 8-acetoxy-2-methyl-2-octanol | Markovnikov |
| 1. BH₃ 2. H₂O₂, NaOH | Hydroboration-Oxidation | 8-acetoxy-2-methyl-1-octanol | Anti-Markovnikov |
| Br₂ | Halogenation | 8-acetoxy-1,2-dibromo-2-methyloctane | N/A |
Catalytic Applications in the Synthesis and Transformations of 8 Acetoxy 2 Methyl 1 Octene
Transition Metal Catalysis for Olefin Functionalization
Transition metal catalysts are pivotal in activating and functionalizing the double bond of 8-acetoxy-2-methyl-1-octene, enabling a variety of carbon-carbon and carbon-heteroatom bond formations.
Palladium catalysis is particularly prominent in olefin chemistry, offering a wide array of transformations.
Remote Arylative Substitution: Palladium catalysts can achieve remote arylative substitution on alkenes that have a distant acetoxy group. This process involves a tandem reaction sequence that includes β-acetoxy elimination, which is key to the catalytic cycle. This allows for the regioselective formation of arylated products where the new aryl group is positioned at a remote location from the initial double bond.
Allylic Acetoxylation: The allylic C-H bonds of olefins can be directly oxidized using palladium catalysts to form allylic acetates. mdpi.comdntb.gov.ua This transformation is a significant method for C-H bond functionalization. dntb.gov.ua For terminal alkenes, ligands such as 4,5-diazafluorenone can be used with a palladium(II) acetate (B1210297) catalyst to facilitate aerobic catalytic turnover, replacing traditional oxidants like benzoquinone with molecular oxygen. mdpi.comepa.gov This approach typically yields linear allylic acetoxylation products with good selectivity. mdpi.com The mechanism often involves the formation of a π-allylpalladium complex after the removal of an allylic hydrogen by a Pd(II) salt. dntb.gov.ua
Dimerization-Esterification: Palladium complexes are also known to catalyze the dimerization of terminal alkenes. While direct dimerization-esterification of this compound is specific, related processes like the dimerization of vinyl ethers to form acetals have been demonstrated with (α-diimine)PdCl+ catalysts. nih.gov The mechanism can involve the in-situ generation of a palladium alkoxide, followed by double vinyl ether insertion and subsequent β-alkoxide elimination to yield the product. nih.gov Such principles can be extended to the hydrocarbonylation of alkenes, where palladium catalysts facilitate the formation of ester end groups through the alcoholysis of a palladium-acyl intermediate.
Table 1: Overview of Palladium-Catalyzed Reactions on Olefins
| Reaction Type | Catalyst System | Key Feature | Potential Product from this compound |
|---|---|---|---|
| Remote Arylative Substitution | Pd(OAc)₂ / Ligand | β-acetoxy elimination drives remote functionalization | Aryl-substituted octadiene |
| Allylic Acetoxylation | Pd(OAc)₂ / Oxidant (O₂) | Direct C-H activation at the allylic position | Diacetoxy-substituted octene |
| Dimerization-Esterification | (α-diimine)PdCl+ | Formation of C-C and C-O bonds in one sequence | C₁₈-diester derivative |
Rhodium and iridium catalysts provide complementary reactivity for the functionalization of alkenes.
Rhodium-Catalyzed Hydrofunctionalization: Rhodium complexes are effective for various hydrofunctionalization reactions. For instance, Rh(III) catalysts can perform remote hydroamidation of internal alkenes through a "chain walking" mechanism, where the catalyst migrates along the carbon chain to functionalize the terminal position. diva-portal.org This regioconvergent approach can transform a mixture of alkene isomers into a single linear amide product. diva-portal.org Similarly, rhodium catalysts are used in hydroformylation to produce aldehydes and in hydrosilylation to generate α-trifluoromethyl-β-silanes from trifluoromethylalkenes. nsf.govacs.org
Iridium-Catalyzed Cross-Coupling: Iridium catalysts have been successfully employed in cross-coupling reactions of alkenes. researchgate.netrsc.org For example, the cross-coupling of electron-deficient olefins can be achieved using an [IrCp*Cl₂]₂ catalyst with a hydrogen acceptor like chloranil, avoiding the need for metal oxidants. rsc.orgnih.gov This method integrates directed C-H alkenylation with transfer hydrogenation. researchgate.netrsc.org Iridium catalysis has also enabled the first examples of alkene-alkyne cross-coupling reactions under ligand- and additive-free conditions, yielding branched butadiene skeletons with high stereoselectivity. acs.orgresearchgate.net
Gold and silver catalysts, known for their carbophilic nature, can activate the double bond of this compound toward nucleophilic attack.
Gold-Catalyzed Additions: Homogeneous gold(I) and gold(III) catalysts activate C-C double bonds for nucleophilic addition under mild conditions. researchgate.net The general mechanism involves coordination of the gold catalyst to the alkene, followed by an anti-nucleophilic attack to form an alkylgold intermediate, and finally protodeauration to release the product. researchgate.net This has been applied to the intermolecular hydroalkylation of olefins with nucleophiles like β-ketoesters. nih.gov
Silver-Catalyzed Additions: Silver(I) catalysts activate carbon-carbon double bonds through Lewis acidic interactions, facilitating reactions with a variety of nucleophiles. Silver catalysis has been used for the decarboxylative addition of aliphatic carboxylic acids to activated alkenes, which proceeds through a radical mechanism. These catalysts are also employed in enantioselective transformations, where silver(I) complexes with chiral ligands can control the stereochemical outcome of reactions at or adjacent to the unsaturated bond.
Osmium(0) complexes have been shown to catalyze the C-C coupling of α-olefins with various oxygenated reactants like diols, ketols, or hydroxy esters. This transformation proceeds via a transfer hydrogenation mechanism. For higher α-olefins such as 1-octene (B94956), these reactions yield adducts with complete branched regioselectivity. The proposed mechanism involves an oxidative coupling of the olefin and a dione (B5365651) (generated in situ) to form an oxa-osmacyclopentane intermediate, which then undergoes reductive cleavage to release the C-alkylated product.
Nickel catalysts offer a cost-effective and highly reactive alternative for various cross-coupling reactions involving olefins.
Olefin Cross-Coupling: Dual iron/nickel catalytic systems have been developed for the hydroarylation of olefins, including challenging 1,1-disubstituted and trisubstituted alkenes, to generate products containing quaternary carbon centers.
Arylboration: Nickel catalysis is particularly effective for the arylboration of unactivated alkenes. nih.gov This method allows for the highly stereoselective addition of an aryl group and a boryl group across the double bond. nih.gov The reaction utilizes a simple nickel catalyst and is compatible with a broad range of alkenes and aryl bromides. The resulting organoboron products are valuable synthetic intermediates due to the versatility of the C-B bond. nih.gov Mechanistic studies suggest the involvement of an alkyl-Ni complex that can undergo reaction with an aryl bromide. This method is capable of constructing quaternary carbons when applied to 1,1-disubstituted and trisubstituted alkenes.
Table 2: Summary of Other Transition Metal-Catalyzed Reactions
| Metal | Reaction Type | Key Feature |
|---|---|---|
| Rhodium | Remote Hydrofunctionalization | "Chain walking" to achieve terminal functionalization |
| Iridium | Cross-Coupling | Avoids metal oxidants by using a hydrogen acceptor |
| Gold | Addition Reactions | Activation of C=C bond for nucleophilic attack |
| Silver | Addition Reactions | Lewis acidic activation for various transformations |
| Osmium | C-C Coupling | Transfer hydrogenation mechanism with high regioselectivity |
| Nickel | Arylboration | Stereoselective difunctionalization of unactivated alkenes |
Organocatalysis and Biocatalysis for Stereocontrol
Achieving stereocontrol in the functionalization of this compound is crucial for the synthesis of chiral molecules. Organocatalysis and biocatalysis offer powerful strategies for this purpose.
Organocatalysis: Organocatalytic methods provide metal-free alternatives for stereoselective transformations. A prominent example is the asymmetric epoxidation of alkenes. researchgate.net Chiral iminium salts and other organic molecules can catalyze the epoxidation of unfunctionalized terminal alkenes, a challenging substrate class, with high enantioselectivity. researchgate.net For example, pyrrole-proline diketopiperazine can mediate the aerobic, metal-free epoxidation of electron-rich alkenes. These methods are critical for creating chiral epoxide intermediates from olefin precursors.
Biocatalysis: Enzymes offer unparalleled selectivity in organic synthesis. For a substrate like this compound, hydrolases such as lipases and esterases are highly relevant. These enzymes can perform enantioselective hydrolysis of the acetate ester group. This kinetic resolution process can separate a racemic mixture into an enantioenriched alcohol and the remaining unreacted acetate ester. The mechanism of enzymatic hydrolysis can proceed with either retention or inversion of configuration at the stereocenter, depending on the enzyme used. Furthermore, oxidoreductases can be employed for stereoselective oxidations, such as the formation of diols or epoxides, providing another route to chiral building blocks. mdpi.com
Heterogeneous Catalysis in Industrial Contexts
The industrial application of heterogeneous catalysis is paramount for achieving efficient, scalable, and cost-effective chemical transformations. For a molecule such as this compound, which possesses both a reactive alkene and an ester functional group, heterogeneous catalysts offer significant advantages, primarily in their ease of separation from the reaction products and their potential for continuous operation and regeneration. researchgate.net While specific industrial-scale processes for this compound are not extensively documented in publicly available literature, the principles of heterogeneous catalysis for analogous transformations of terpenes and other functionalized alkenes are well-established and provide a strong basis for discussing its potential industrial synthesis and modification. mdpi.com
The synthesis of terpene acetates, a class of compounds to which this compound belongs, is of significant interest to the flavor and fragrance industries. google.comgoogle.com Industrially, these are often produced by the esterification of the corresponding terpene alcohol with acetic anhydride (B1165640) or acetic acid. While many established processes use homogeneous catalysts, the development of solid acid catalysts for esterification is an active area of research aimed at greener and more sustainable production methods.
Transformations of this compound would likely focus on the selective hydrogenation of its carbon-carbon double bond. This reaction would yield 8-acetoxy-2-methyloctane, a saturated ester. Such transformations are crucial in the fine chemical industry to modify the properties of a molecule, such as its scent profile or stability. researchgate.net The key challenge in this process is achieving high chemoselectivity—hydrogenating the alkene without causing the hydrogenolysis of the acetate group. nih.gov
Supported noble metal catalysts are typically employed for such selective hydrogenations in industrial settings. semanticscholar.org Metals like palladium (Pd), platinum (Pt), and nickel (Ni) are common choices, each offering different activity and selectivity profiles. researchgate.net The choice of the solid support material (e.g., activated carbon, alumina, silica, or titania) is also critical as it can influence the catalyst's performance by affecting metal dispersion, particle size, and metal-support interactions. nih.gov
For the selective hydrogenation of a compound like this compound, a palladium-based catalyst would be a probable industrial choice due to its high activity for C=C bond hydrogenation and generally lower propensity to cleave ester groups compared to more aggressive metals under optimized conditions. researchgate.net
The following interactive data table summarizes typical performance data for heterogeneous catalysts in the selective hydrogenation of a model unsaturated acetate, illustrating the types of catalysts and conditions that would be relevant for the industrial transformation of this compound.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Substrate Conversion (%) | Selectivity to Saturated Ester (%) |
| 5% Pd/C | Activated Carbon | 50 | 10 | >99 | 98 |
| 5% Pt/Al₂O₃ | Alumina | 70 | 20 | >99 | 95 |
| 10% Ni/SiO₂ | Silica | 100 | 50 | 95 | 90 |
| 1% Rh/C | Activated Carbon | 60 | 15 | >99 | 97 |
This table presents illustrative data based on typical catalytic performance for the selective hydrogenation of unsaturated esters, as direct industrial data for this compound is not available.
In an industrial context, these reactions would likely be carried out in a fixed-bed reactor for continuous processing. This setup allows the liquid reactant stream to flow through a packed bed of the solid catalyst, ensuring efficient contact and conversion. youtube.com The ability to operate continuously and the straightforward separation of the catalyst from the product stream are significant economic and environmental advantages over homogeneous catalytic systems. mdpi.com
Further research in an industrial setting would focus on optimizing the catalyst formulation (e.g., by adding promoters or using bimetallic catalysts) and reaction conditions (temperature, pressure, solvent) to maximize the yield of the desired saturated ester while minimizing side reactions and catalyst deactivation. nih.gov The long-term stability and reusability of the heterogeneous catalyst are also critical factors for a commercially viable process. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Acetoxy 2 Methyl 1 Octene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) techniques, a complete picture of the proton and carbon environments and their interconnections can be established.
The ¹H NMR spectrum of 8-acetoxy-2-methyl-1-octene provides detailed information about the number of distinct proton environments, their chemical surroundings, and the proximity of neighboring protons. The predicted chemical shifts (δ) are based on the analysis of similar structural motifs, such as terminal alkenes and acetate (B1210297) esters. Key expected signals include two singlets for the vinylic (=CH₂) protons and the allylic methyl group, a characteristic singlet for the acetyl methyl protons, and a triplet for the methylene (B1212753) protons adjacent to the acetate group. The remaining aliphatic methylene protons would appear as a complex multiplet in the upfield region.
Interactive Table: Predicted ¹H NMR Data for this compound
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | =CH₂ | ~4.70 | Singlet (or narrow multiplet) | 2H |
| b | -C(CH₃)=CH₂ | ~1.71 | Singlet | 3H |
| c | -CH₂-CH₂OAc | ~1.30 - 1.65 | Multiplet | 8H |
| d | -CH₂OAc | ~4.05 | Triplet | 2H |
| e | -OCOCH₃ | ~2.05 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for the functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, characteristic downfield signals are expected for the ester carbonyl carbon and the two sp²-hybridized alkene carbons. The carbon atom bonded to the acetate oxygen appears at a moderate downfield shift, while the aliphatic carbons of the octene chain and the methyl groups resonate in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 (=CH₂) | ~109.5 | CH₂ |
| C2 (-C(CH₃)=) | ~145.1 | Quaternary C |
| C3-C7 | ~24.0 - 38.0 | CH₂ |
| C8 (-CH₂OAc) | ~64.6 | CH₂ |
| C9 (Allylic CH₃) | ~22.5 | CH₃ |
| C10 (Acetyl CH₃) | ~21.0 | CH₃ |
| C11 (C=O) | ~171.1 | Quaternary C |
Note: Predicted values are based on typical chemical shifts for the functional groups and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would show correlations between adjacent methylene groups along the aliphatic chain (e.g., between the protons on C7 and C8, C6 and C7, etc.), confirming the linear nature of the octene backbone.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments from the ¹H NMR table to the carbon assignments in the ¹³C NMR table.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include the correlation from the acetyl methyl protons (e) to the carbonyl carbon (C11) and from the C8 methylene protons (d) to the carbonyl carbon (C11), definitively proving the location of the acetate ester.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy methods, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong, sharp absorption band for the ester carbonyl (C=O) stretch. docbrown.info Other key absorptions would include those for the C-O stretches of the ester, and the C=C and =C-H stretches and bends characteristic of the terminal alkene group. pressbooks.pubnasa.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a weak signal, the non-polar C=C double bond of the alkene group is expected to produce a strong and sharp signal, which is highly characteristic. ias.ac.inopen-raman.orgresearchgate.net
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | IR | ~1740 | Strong |
| Ester | C-O Stretch | IR | ~1240 and ~1050 | Strong |
| Alkene | C=C Stretch | Raman | ~1650 | Strong |
| Alkene | C=C Stretch | IR | ~1650 | Medium |
| Alkene | =C-H Stretch | IR | ~3075 | Medium |
| Alkene | =CH₂ Bend (Out-of-Plane) | IR | ~895 | Strong |
| Alkyl | C-H Stretch | IR | 2850-2960 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₁H₂₀O₂), the molecular weight is 184.28 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 184. The fragmentation is likely to be directed by the functional groups. Common fragmentation pathways for esters include the loss of the alkoxy or acyloxy group and McLafferty rearrangements. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly characteristic of acetate esters and is often the base peak. miamioh.edu Another significant fragmentation would be the loss of a neutral molecule of acetic acid (60 Da), leading to a peak at m/z 124. Cleavage along the alkyl chain is also expected. libretexts.orgdocbrown.info
Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 184 | [M]⁺ | [C₁₁H₂₀O₂]⁺ | Molecular Ion |
| 124 | [M - CH₃COOH]⁺ | [C₈H₁₂]⁺ | Loss of a neutral acetic acid molecule |
| 125 | [M - OCOCH₃]⁺ | [C₈H₁₇]⁺ | Loss of the acetoxy radical |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, often the base peak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique relies on analyzing the diffraction pattern produced when a beam of X-rays is passed through a single, well-ordered crystal. wikipedia.orgnih.gov From this pattern, a three-dimensional map of electron density can be calculated, allowing for the precise determination of atomic positions, bond lengths, and bond angles. nih.gov
For this compound, which is expected to be a liquid at room temperature, single-crystal X-ray analysis is not directly applicable. The primary and often rate-limiting step for this technique is the growth of a high-quality crystal. nih.govnih.gov It is conceivable that the compound could be analyzed if it were crystallized at a very low temperature. Alternatively, a solid derivative of the compound could be synthesized for crystallographic analysis. If a suitable crystal were obtained, X-ray crystallography would provide unambiguous and highly accurate structural data, confirming its connectivity and providing detailed insight into its solid-state conformation.
Advanced Analytical Techniques (e.g., Hirshfeld Surface Analysis)jst.go.jp
In the structural elucidation of complex organic molecules like this compound, conventional spectroscopic methods are often supplemented by advanced analytical techniques. These methods provide deeper insights into the three-dimensional molecular structure, intermolecular interactions, and electronic properties. Techniques such as Hirshfeld surface analysis, alongside other sophisticated spectroscopic and computational methods, are invaluable for a comprehensive characterization.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. The resulting surface, the Hirshfeld surface, is unique for each molecule in a crystal and is used to map and analyze intermolecular contacts. mdpi.com
For a molecule like this compound, which is a liquid at room temperature, this analysis would first require obtaining a suitable crystalline derivative or performing the analysis on a co-crystal. The analysis provides a detailed picture of all intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical behavior.
The key outputs of a Hirshfeld surface analysis include:
d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which is based on the distances of any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, and the van der Waals radii of the respective atoms. The d_norm value can be negative or positive, indicating intermolecular contacts that are shorter or longer than the van der Waals radii, respectively. Red spots on the d_norm surface highlight exceptionally short contacts, which are indicative of strong interactions like hydrogen bonds. mdpi.com
In a hypothetical crystalline structure of this compound, the Hirshfeld surface analysis would likely reveal the following significant intermolecular contacts:
O···H contacts: These interactions would arise between the oxygen atoms of the acetoxy group and hydrogen atoms on neighboring molecules. These are a form of weak hydrogen bonding and would be significant in directing the crystal packing.
C···H contacts: These interactions involve the carbon framework of the molecule and hydrogen atoms of adjacent molecules.
The distribution and nature of these contacts are critical for understanding the supramolecular assembly of the compound in the solid state.
The following table provides hypothetical data on the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface, based on analyses of similar acetoxy-containing organic molecules. mdpi.comnih.gov
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 55.2 |
| O···H / H···O | 28.7 |
| C···H / H···C | 14.5 |
| C···C | 1.1 |
| Other | 0.5 |
Other Advanced Spectroscopic and Computational Techniques
Beyond Hirshfeld surface analysis, a suite of other advanced methods is essential for the complete structural elucidation of this compound and its derivatives.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping signals. researchgate.netyoutube.com These experiments reveal through-bond correlations between nuclei, allowing for the complete mapping of the carbon skeleton and the placement of functional groups. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Fragmentation Analysis: While standard GC-MS is used for separation and initial identification, a detailed analysis of the fragmentation patterns in the mass spectrum can provide significant structural information. libretexts.org For an ester like this compound, characteristic fragmentation pathways, such as the loss of the acetoxy group or cleavage at the ester linkage, can confirm its structure. jst.go.jp High-resolution mass spectrometry (HRMS) further provides the exact mass, allowing for the determination of the molecular formula. nih.gov
Computational Spectroscopy: The use of computational chemistry methods, such as Density Functional Theory (DFT), has become a routine and powerful tool in structural elucidation. researchgate.netwikipedia.org By calculating theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure, one can compare them with experimental data to confirm or refute the structural assignment. unibo.itnsf.gov This synergy between experimental and computational results provides a high degree of confidence in the final structural determination.
Theoretical and Computational Chemistry Studies of 8 Acetoxy 2 Methyl 1 Octene
Quantum Chemical Calculations for Reaction Mechanism Elucidation
There are currently no published studies that utilize quantum chemical calculations to elucidate the reaction mechanisms involving 8-acetoxy-2-methyl-1-octene. Such studies would be invaluable for understanding the intricacies of its chemical transformations, including transition states and reaction energy profiles.
Density Functional Theory (DFT) Applications to Reactivity and Selectivity
While Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of chemical reactions, there is no specific research applying DFT to this compound. Investigations in this area could provide significant insights into its electronic structure and how it governs the outcomes of its reactions.
Computational Studies of Stereoselectivity and Regioselectivity
Computational models are instrumental in predicting the stereochemical and regiochemical outcomes of reactions. However, the scientific literature lacks any computational studies that specifically address the stereoselectivity and regioselectivity of reactions involving this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics simulations are essential for understanding the conformational landscape of flexible molecules. To date, no studies have been published that apply molecular dynamics simulations to analyze the conformational preferences of this compound. Such research would be crucial for understanding its physical properties and interactions.
Applications in Advanced Organic Synthesis and Polymer Science
8-Acetoxy-2-methyl-1-octene as a Monomer in Polymerization
As a functionalized α-olefin, this compound can be incorporated into polymer chains, imparting specific properties to the resulting materials. The presence of the acetoxy group allows for post-polymerization modifications, further expanding the potential applications of the derived polymers.
The coordination polymerization of α-olefins is a cornerstone of the polymer industry, enabling the synthesis of a wide range of polyolefin materials with tailored properties. The incorporation of functionalized comonomers, such as those containing acetoxy groups, into nonpolar polyolefins like polyethylene (B3416737) is a key strategy for enhancing material properties, including adhesion, printability, and compatibility with other polymers.
The copolymerization of ethylene (B1197577) with 1-octene (B94956) is a well-established industrial process for producing linear low-density polyethylene (LLDPE), a material with significant commercial importance. The introduction of a functionalized monomer like this compound into this system can lead to the formation of ethylene-1-octene copolymers with pendant acetoxy groups. These functional groups can disrupt the crystalline structure of the polyethylene backbone, leading to materials with modified thermal and mechanical properties.
Research in the field of coordination polymerization has demonstrated the viability of incorporating polar monomers into polyolefin chains using various catalyst systems. While early transition metal catalysts are often sensitive to polar functional groups, advancements in catalyst design, including the use of late transition metal catalysts and specific catalyst protection strategies, have enabled the successful copolymerization of ethylene with functionalized olefins.
The table below illustrates the general effect of incorporating a functionalized comonomer on the properties of ethylene-1-octene copolymers.
| Property | Ethylene-1-octene Copolymer | Ethylene-1-octene Copolymer with Functional Monomer |
| Monomer Composition | Ethylene, 1-Octene | Ethylene, 1-Octene, this compound |
| Functional Groups | None | Acetoxy groups |
| Crystallinity | Semicrystalline | Reduced crystallinity |
| Adhesion | Low | Improved |
| Printability | Poor | Enhanced |
This table provides a generalized comparison and the actual properties can vary depending on the specific polymerization conditions and the concentration of the functional monomer.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers with well-defined architectures. This method involves the use of cyclic olefin monomers that undergo ring-opening to form linear polymer chains. While this compound itself is an acyclic olefin and therefore not directly polymerizable by ROMP, its structural motifs can be incorporated into cyclic monomers suitable for this polymerization technique.
For instance, cyclic olefin analogues containing an acetoxy-functionalized side chain can be synthesized and subsequently polymerized via ROMP. This approach allows for the precise placement of functional groups along the polymer backbone, leading to materials with highly controlled structures and properties. The resulting polymers can find applications in areas such as drug delivery, surface modification, and advanced coatings.
The versatility of ROMP allows for the polymerization of a wide range of functionalized monomers, including those with ester and acetoxy groups. The use of robust ruthenium-based catalysts has been instrumental in expanding the scope of ROMP to include such polar monomers, which were often challenging for earlier catalyst systems.
The incorporation of comonomers like this compound into a polyolefin chain provides a powerful tool for controlling the polymer's architecture and, consequently, its macroscopic properties. The presence of the bulky and polar acetoxy group can significantly influence the crystallization behavior of the polymer. By disrupting the regular packing of the polyethylene chains, the functional monomer can lead to a reduction in the degree of crystallinity. This, in turn, can result in materials with increased flexibility, toughness, and transparency.
The molar mass and molar mass distribution of the resulting copolymers are also critical parameters that determine their processability and end-use performance. In coordination polymerization, these parameters can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of monomer to catalyst. The choice of catalyst system also plays a crucial role in determining the molar mass and polydispersity of the polymer.
The ability to tune these properties through the strategic use of functionalized comonomers is of great interest for the development of specialty polymers with tailored performance characteristics.
The following table summarizes the expected impact of incorporating this compound on key polymer properties.
| Polymer Property | Expected Impact of Incorporation | Rationale |
| Crystallinity | Decrease | The bulky acetoxy group disrupts the regular packing of polymer chains. |
| Molar Mass | Controllable | Can be adjusted through polymerization conditions and catalyst selection. |
| Flexibility | Increase | Lower crystallinity generally leads to more flexible materials. |
| Adhesion | Increase | The polar acetoxy groups can improve adhesion to polar substrates. |
Strategic Intermediate in the Synthesis of Complex Molecules
Beyond its role in polymer science, this compound serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, with a reactive double bond and a protected alcohol, allows for a variety of chemical transformations, making it a versatile intermediate in multistep synthetic sequences.
The synthesis of natural products is a significant area of organic chemistry, driven by the desire to access biologically active molecules for applications in medicine and agriculture. The structural features of this compound make it an attractive starting material for the synthesis of certain classes of natural products.
Insect Pheromones: Many insect pheromones are long-chain unsaturated acetates. The carbon backbone and the acetoxy group present in this compound make it a suitable precursor for the synthesis of such compounds. Through reactions such as cross-metathesis, the carbon chain can be extended, and the double bond can be further functionalized to achieve the desired pheromone structure.
Polyketides: Polyketides are a large and diverse class of natural products characterized by a repeating pattern of keto and hydroxyl groups. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. While not a direct biosynthetic precursor, a molecule like this compound can be chemically manipulated to generate fragments that can be incorporated into the total synthesis of complex polyketides.
Ansamycins: The ansamycins are a group of macrocyclic antibiotics that possess potent biological activity. Their complex structures often require the assembly of several smaller, functionalized building blocks. The carbon chain and functional groups of this compound could potentially be utilized in the synthesis of specific fragments required for the construction of the ansamycin (B12435341) macrocycle.
The reactivity of the double bond in this compound allows for a range of chemical transformations, including epoxidation, dihydroxylation, and hydroformylation. These reactions can introduce new functional groups and stereocenters, converting the simple olefin into more complex and valuable molecules.
The ability to perform these transformations makes this compound a useful building block for the synthesis of a variety of fine chemicals, which are pure, single substances produced in limited quantities and sold at high prices. These can include fragrances, pharmaceutical intermediates, and components of specialty polymers.
The development of specialty materials with unique properties often relies on the availability of functionalized building blocks. The incorporation of molecules like this compound into larger structures can impart desired characteristics such as hydrophobicity, reactivity for cross-linking, or sites for further chemical modification.
Derivatization for Novel Functional Organic Materials
The strategic chemical modification of this compound serves as a pathway to a diverse range of novel functional organic materials. By targeting the inherent reactivity of its terminal alkene and acetate (B1210297) ester functional groups, a variety of derivatization reactions can be employed to introduce new chemical functionalities and, consequently, tailored material properties. These transformations are pivotal in adapting the molecule for specialized applications in advanced organic synthesis and polymer science.
The primary routes for derivatization focus on reactions at the carbon-carbon double bond and cleavage or modification of the ester group. Methodologies such as polymerization, hydrosilylation, and click chemistry on the alkene moiety, as well as hydrolysis of the acetate followed by subsequent functionalization of the resulting alcohol, are key strategies. These approaches allow for the synthesis of materials with programmed characteristics, including altered polarity, enhanced thermal stability, specific adhesion properties, and biocompatibility.
Detailed research into analogous compounds, such as vinyl acetate and other terminal alkenes, provides a foundational understanding of the potential transformations applicable to this compound. These studies demonstrate the feasibility of incorporating this molecule into larger polymeric structures or grafting it onto surfaces to create functional interfaces. The judicious selection of derivatization chemistry enables the development of materials with precise functionalities for a multitude of advanced applications.
Potential Derivatization Reactions
The functional groups of this compound, the terminal alkene and the acetate ester, are amenable to a number of chemical transformations. Below are some potential derivatization reactions that could be employed to generate novel functional organic materials.
| Reaction Type | Reagents and Conditions | Potential Product Structure | Potential Functional Properties |
| Radical Polymerization | Free-radical initiator (e.g., AIBN), heat | Poly(this compound) | Thermoplastic with tunable mechanical properties; potential for further modification post-polymerization. |
| Hydrosilylation | Hydrosilane (e.g., HSiCl₃), Platinum catalyst | Silyl-functionalized alkane | Surface modification agent for silica-based materials; precursor to cross-linked silicones. |
| Thiol-Ene Click Reaction | Thiol (e.g., mercaptoethanol), photoinitiator, UV light | Thioether derivative | Introduction of hydroxyl groups for increased hydrophilicity; platform for further functionalization. |
| Hydrolysis | Acid or base catalyst, water | 2-Methyl-1-octen-8-ol | Precursor for polyesters and polyurethanes; can be functionalized with other esters or ethers. |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | 8-Acetoxy-1,2-epoxy-2-methyloctane | Reactive intermediate for ring-opening reactions to introduce various nucleophiles. |
Research Findings on Analogous Compounds
While specific research on the derivatization of this compound for functional materials is not extensively documented, studies on molecules with similar functionalities offer significant insights.
Poly(vinyl acetate) and its Derivatives: Vinyl acetate, which shares the vinyl acetate functionality, is a key monomer in industrial polymer production. mcpolymers.com The polymerization of vinyl acetate yields poly(vinyl acetate) (PVAc), a versatile adhesive and coating material. mcpolymers.comacs.org Furthermore, the hydrolysis of PVAc produces poly(vinyl alcohol) (PVA), a water-soluble and biodegradable polymer with numerous applications in packaging, textiles, and biomedical fields. youtube.com This suggests that this compound could potentially be polymerized and subsequently hydrolyzed to create polymers with pendant alcohol groups, which could then be further functionalized.
Functionalization of Terminal Alkenes: The terminal alkene in this compound is a prime site for modification. Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, is a well-established method for creating organosilicon compounds. wabash.edubohrium.comresearchgate.net This reaction is often catalyzed by platinum complexes and can be used to graft alkenes onto silicon surfaces or to synthesize precursors for silicone polymers. wabash.eduacs.org Nickel-catalyzed hydrosilylation offers an alternative with high anti-Markovnikov selectivity. acs.org
Click Chemistry Applications: "Click chemistry" encompasses a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The thiol-ene reaction, a type of click chemistry, involves the radical addition of a thiol to an alkene and is an efficient method for functionalizing polymers. umich.edusemanticscholar.org For instance, this has been used to introduce polar functional groups into hydrophobic polymers derived from naturally occurring alkenes like myrcene. semanticscholar.org This suggests that the double bond in this compound could be readily functionalized with a variety of thiol-containing molecules to introduce desired properties. Another powerful click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC); while this is not directly applicable to an alkene, the alkene can be converted to an azide (B81097) or alkyne to participate in such reactions. organic-chemistry.orgalfa-chemistry.comresearchgate.net
Reactions of Allylic Acetates: While this compound is not an allylic acetate, the reactivity of allylic acetates in the presence of transition metal catalysts provides insights into potential C-O bond functionalization. nih.govacs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions often proceed via a π-allyl intermediate and allow for the substitution of the acetate group with various nucleophiles. While less straightforward for a homoallylic acetate like this compound, analogous catalytic systems could potentially be developed.
The derivatization of this compound holds considerable promise for the creation of new functional organic materials. By leveraging established chemical transformations on its alkene and ester moieties, a wide array of polymers and functionalized small molecules can be envisioned. Future research in this area could unlock novel materials with applications spanning from advanced coatings and adhesives to specialized polymeric architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
